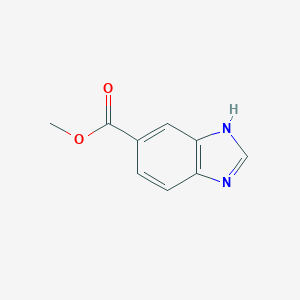

メチルベンゾイミダゾール-5-カルボン酸メチル

概要

説明

METHYL BENZIMIDAZOLE-5-CARBOXYLATE, also known as METHYL BENZIMIDAZOLE-5-CARBOXYLATE, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 1H-benzimidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality METHYL BENZIMIDAZOLE-5-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL BENZIMIDAZOLE-5-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

メチルベンゾイミダゾール-5-カルボン酸メチルを含むベンゾイミダゾール誘導体は、多様な抗がん活性を示すことがわかっている . これらの化合物の抗がん活性は、核周囲の置換パターンによって影響を受ける . たとえば、リンカー基とN-1、C-2、C-5、C-6位置の置換が、抗がん活性に最も寄与する要因であることがわかっている . 合成されたアナログの中で、メチル1-(4-メトキシフェネチル)-2-(4-フルオロ-3-ニトロフェニル)-1H-ベンゾイミダゾール-5-カルボン酸メチルは、白血病細胞で細胞死を誘発する上で有望な結果を示している .

抗炎症活性

メチルベンゾイミダゾール-5-カルボン酸メチルを含む5-置換ベンゾイミダゾールは、抗炎症作用を示すことが実証されている . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にする .

C型肝炎ウイルス阻害剤

メチルベンゾイミダゾール-5-カルボン酸メチルを含むベンゾイミダゾール-5-カルボン酸とその誘導体は、C型肝炎ウイルス感染に対する薬剤として有望視されている . これは、抗ウイルス薬開発における潜在的な用途を示唆している .

糖タンパク質IIb/IIIa阻害剤

メチルベンゾイミダゾール-5-カルボン酸メチルとその誘導体は、潜在的な糖タンパク質IIb/IIIa阻害剤として特定されている . これは、血栓症疾患の治療におけるそれらの潜在的な使用を示唆している<a aria-label="2: Methyl Benzimidazole-5-carboxylate and its derivatives have been identified as potential Glycoprotein IIb/IIIa inhibitors2" data-citationid="11168a7b-ef3a-be14-0219-8f7e64022115-28" h="ID=SERP,5015.1" href="https://www.degruyter.com/document/doi/10.1515/hc-2

作用機序

Target of Action

Methyl Benzimidazole-5-Carboxylate, also known as Methyl 1H-benzimidazole-5-carboxylate or Methyl 1H-benzo[d]imidazole-5-carboxylate, is a derivative of benzimidazole . Benzimidazoles have been found to exhibit a wide range of biological activities, including anticancer activities . The primary targets of these compounds are often associated with cancer cells .

Mode of Action

The mode of action of Methyl Benzimidazole-5-Carboxylate involves its interaction with its targets, leading to changes in the cell cycle. Specifically, it has been found to provoke cell death in leukemic cells and stimulate S/G2 cell cycle arrest, along with the downregulation of cyclin B1, CDK2, and PCNA .

Biochemical Pathways

The biochemical pathways affected by Methyl Benzimidazole-5-Carboxylate are primarily related to cell cycle regulation . By interacting with its targets, this compound can influence the progression of the cell cycle, leading to cell death in certain cancer cells .

Pharmacokinetics

The benzimidazole derivatives are generally known for their wide range of biological activities, suggesting that they may have favorable adme properties .

Result of Action

The result of Methyl Benzimidazole-5-Carboxylate’s action is the induction of cell death in certain cancer cells . This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and the downregulation of certain proteins .

Safety and Hazards

生化学分析

Biochemical Properties

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .

Cellular Effects

They stimulate S/G2 cell cycle arrest and downregulation of cyclin B1, CDK2, and PCNA .

Molecular Mechanism

Benzimidazole derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and changes in gene expression .

特性

IUPAC Name |

methyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHHIVYNOVTVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381526 | |

| Record name | Methyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26663-77-4 | |

| Record name | Methyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

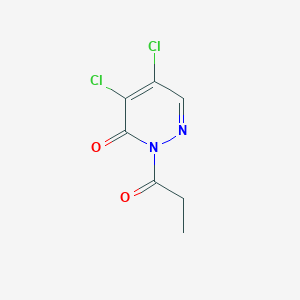

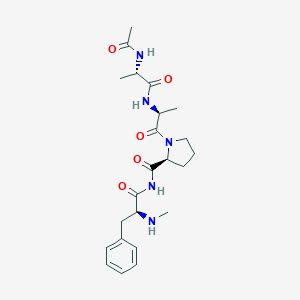

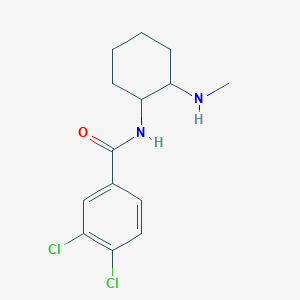

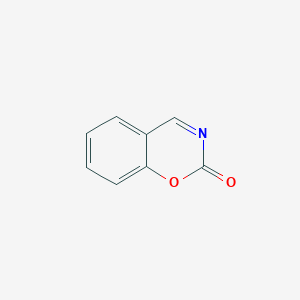

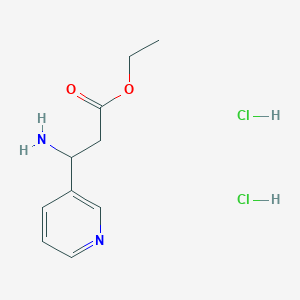

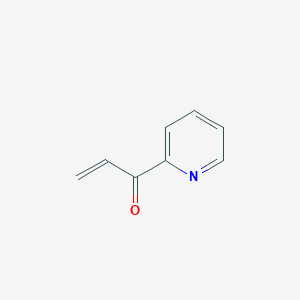

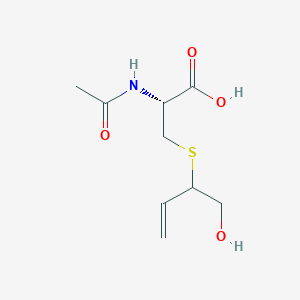

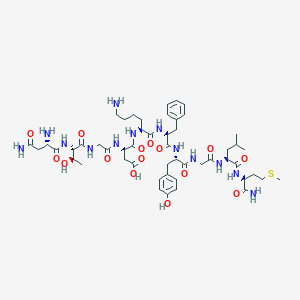

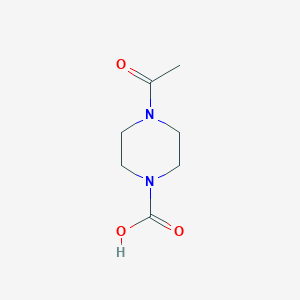

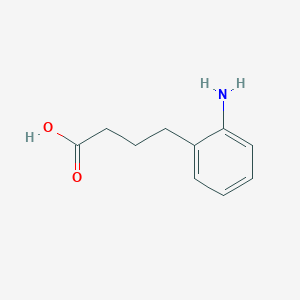

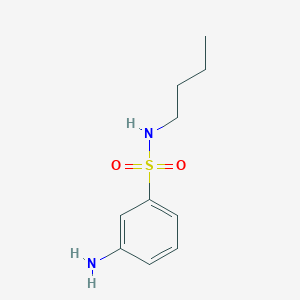

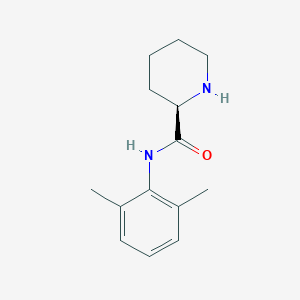

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What modifications have been explored to enhance the antibacterial activity of methyl 1H-benzimidazole-5-carboxylate derivatives?

A: Researchers have investigated the impact of substituting the second position of the benzimidazole ring with 4-methylpiperidinyl groups on the antibacterial activity of methyl 1H-benzimidazole-5-carboxylate derivatives. [] This modification aims to improve the compound's interaction with bacterial targets and enhance its overall efficacy.

Q2: What synthetic routes have been employed to produce methyl 1H-benzimidazole-5-carboxylate derivatives?

A: One common approach involves reacting o-phenylenediamine derivatives with urea to synthesize the target methyl 1H-benzimidazole-5-carboxylates. [] Further modifications, such as the introduction of a chlorine atom at the 2nd position using POCl3, followed by a nucleophilic substitution with 4-methylpiperidine, can be implemented to achieve desired structural variations. []

Q3: What analytical techniques are commonly used to characterize the synthesized methyl 1H-benzimidazole-5-carboxylate derivatives?

A: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of the synthesized compounds. These include 1H-NMR, 13C-NMR, and LC-MS. [, ] These techniques provide valuable information about the compound's structure, purity, and molecular weight.

Q4: Have any related substances of dabigatran etexilate, which shares structural similarities with methyl 1H-benzimidazole-5-carboxylate, been synthesized and characterized?

A: Yes, four related substances of dabigatran etexilate have been successfully synthesized and their structures confirmed using 1H-NMR, MS, and 13C-NMR. [] This research highlights the potential of exploring structural analogs within this chemical class for novel therapeutic applications.

Q5: How does the conformation of the methoxyphenyl ring in ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate influence its crystal structure?

A: In the crystal structure of ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate, the methoxyphenyl ring adopts a twisted conformation relative to the benzimidazole ring system. [] This twist, with a dihedral angle of 28.81 (5)°, plays a significant role in the intermolecular interactions within the crystal lattice, influencing its packing arrangement. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。